6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Overview
Description
The compound "6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid" is a derivative of dihydropyridine, which is a class of compounds known for their diverse biological activities. Dihydropyridines are often synthesized for their potential pharmacological properties, including acting as calcium channel blockers. The methoxyphenyl group attached to the dihydropyridine ring may influence the compound's reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of dihydropyridine derivatives can be achieved through various methods, including modifications under phase transfer catalysis. For instance, the synthesis of a related compound, 2,6-dimethyl-4-(3-nitrophenyl)-5-methoxycarbonyl-1,4-dihydropyridine-3-carboxylic acid, was optimized to achieve a total yield of 81% using methanol as a solvent at 70°C for 4 hours . This suggests that similar conditions could potentially be applied to synthesize the compound , with adjustments made for the specific substituents present on the dihydropyridine core.
Molecular Structure Analysis
The molecular structure of dihydropyridine derivatives is characterized by a six-membered ring with two nitrogen atoms at positions 1 and 4. The presence of a methoxyphenyl group at position 6 is likely to influence the electronic distribution within the molecule, potentially affecting its reactivity and interaction with enzymes or receptors. Crystal and molecular structure studies of related compounds, such as ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, have been conducted using single crystal X-ray diffraction data . These studies provide insights into the conformation and stability of the crystal packing, which could be relevant for understanding the behavior of "6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid."
Chemical Reactions Analysis
Dihydropyridine derivatives can participate in various chemical reactions, including conjugated addition reactions of carbanions in the presence of basic catalysts . The methoxyphenyl group may act as an electron-donating substituent, potentially increasing the reactivity of the dihydropyridine ring towards nucleophilic attack. Additionally, the carboxylic acid functionality could be involved in reactions such as esterification or amidation, which are commonly used in the modification of drug molecules to alter their physical and chemical properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of dihydropyridine derivatives are influenced by their molecular structure. The presence of substituents such as methoxyphenyl and carboxylic acid groups can affect the compound's solubility, melting point, and stability. For example, the introduction of a methoxycarbonylmethylsulfanyl group in methyl 6-(methoxycarbonylmethyl)sulfanyl-1,4-dihydropyridine-3-carboxylates has been shown to increase lipophilicity and influence the enzymatic hydrolysis of the compound . These properties are crucial for the pharmacokinetics and pharmacodynamics of the compound, as they determine its absorption, distribution, metabolism, and excretion (ADME) profile.
Scientific Research Applications
Chemical Properties and Interactions
Research has explored the physical and chemical characteristics of dihydropyridine derivatives, including 6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid, by measuring densities, viscosities, and ultrasonic velocities in different solvents. These studies provide insights into solute-solvent and solute-solute interactions, which are crucial for understanding the compound's behavior in various chemical processes and potential pharmaceutical formulations (Baluja & Talaviya, 2016).
Synthesis and Characterization
Efforts have been made to synthesize and characterize novel compounds and derivatives, including the use of X-ray powder diffraction for structural analysis. These endeavors are essential for developing new pharmaceuticals and materials with improved efficacy and stability (Wang et al., 2017). Additionally, innovative synthesis techniques are being developed to create heterocyclic systems and derivatives that offer potential therapeutic benefits (Deady & Devine, 2006).
Biomedical Applications
Research into the biomedical applications of dihydropyridine derivatives has shown promise in treating conditions like bronchial pneumonia in children. These studies explore the mechanisms through which these compounds exert their effects, including their interactions with biological molecules and potential for reducing inflammation (Ding & Zhong, 2022). Moreover, the antimicrobial properties of related compounds have been evaluated, suggesting their utility in developing new antimicrobial agents (El‐Kazak & Ibrahim, 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-(4-methoxyphenyl)-2-oxo-1H-pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-18-9-4-2-8(3-5-9)11-7-6-10(13(16)17)12(15)14-11/h2-7H,1H3,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXDUENLSLFAOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C(=O)N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377647 | |
Record name | 6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24820720 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
CAS RN |
147269-07-6 | |
Record name | 6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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